molecular formula C17H13N3O2S B8045625 N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide

N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide

Cat. No.: B8045625
M. Wt: 323.4 g/mol
InChI Key: MCKIGYZNEQWTCI-UHFFFAOYSA-N
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Description

N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide is a complex organic compound featuring an oxazole ring fused to a phenyl group, which is further connected to a carbamothioyl group and a benzamide moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-(oxazol-5-yl)aniline and benzoyl chloride.

  • Reaction Steps:

    • Step 1: The aniline derivative is first converted to its corresponding isothiocyanate using thiophosgene.

    • Step 2: The resulting isothiocyanate is then reacted with benzoyl chloride to form the final product.

  • Reaction Conditions: The reactions are usually carried out in an inert atmosphere (e.g., nitrogen) at temperatures ranging from 0°C to room temperature. Solvents such as dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods:

  • Batch Process: The compound can be synthesized on an industrial scale using a batch process, where the reactions are performed in large reactors under controlled conditions.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Oxo derivatives of the compound.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry: N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide is used as an intermediate in the synthesis of more complex molecules. Its oxazole ring is valuable in constructing heterocyclic compounds with potential biological activities.

Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains. It is also investigated for its potential as an enzyme inhibitor.

Medicine: Research has explored the compound's potential as an anti-inflammatory and analgesic agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: The compound's unique chemical structure makes it useful in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism by which N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide exerts its effects involves interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context, but common mechanisms include inhibition of enzyme activity and modulation of signaling pathways.

Comparison with Similar Compounds

  • N-((4-(Oxazol-5-yl)phenyl)carboxamide: Similar structure but lacks the carbamothioyl group.

  • N-((4-(Oxazol-5-yl)phenyl)amide: Similar structure but lacks the benzamide moiety.

  • N-((4-(Oxazol-5-yl)phenyl)thiocarbamate): Similar structure but with a different functional group.

Uniqueness: N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide is unique due to the presence of both the carbamothioyl and benzamide groups, which contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

N-[[4-(1,3-oxazol-5-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c21-16(13-4-2-1-3-5-13)20-17(23)19-14-8-6-12(7-9-14)15-10-18-11-22-15/h1-11H,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKIGYZNEQWTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=CN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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